4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
“4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” is a chemical compound with the molecular formula C12H9N3O3 . It has a molecular weight of 243.22 .
Molecular Structure Analysis
The molecular structure of “4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” is represented by the empirical formula C12H9N3O3 .
Physical And Chemical Properties Analysis
The compound “4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one” has a molecular weight of 243.22 . It should be stored at a temperature between 28°C .
Scientific Research Applications
Antitumor Activity
Isoxazolopyridine derivatives, including the compound , have been identified as having significant antitumor properties . They are studied for their potential to inhibit the growth of cancer cells by interfering with cellular signaling pathways . The specific mechanisms through which they exert their antitumor effects are an active area of research, with the goal of developing new cancer therapies.
Pesticidal Activity
These compounds also show promise in the field of agrochemistry . Their pesticidal activity is of particular interest, as they may offer a more targeted approach to pest control, potentially reducing the environmental impact compared to traditional pesticides .
Herbicide Antidotes
In addition to their use as pesticides, isoxazolopyridines can serve as herbicide antidotes . They can be used to protect crops from the damaging effects of herbicides, ensuring that only unwanted plants are affected .
Synthesis of Isoxazolopyridine Systems
The synthesis methods for isoxazolopyridine systems are diverse and have evolved over time. The compound can be used as a starting material or intermediate in the synthesis of more complex molecules, which can have various applications in medicinal chemistry and materials science .
Functionalization at Position 6
Functionalization of the isoxazolopyridine system at position 6 is a significant area of study. This process can lead to the creation of new compounds with varied biological activities and potential applications in drug development .
Photorearrangement Studies
The compound’s derivatives undergo photorearrangement, a reaction that can be utilized in the synthesis of new heterocyclic compounds. This property is particularly useful in the development of photoactive materials and in understanding the behavior of molecules under light exposure .
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-17-8-4-2-7(3-5-8)10-9-6-18-15-11(9)12(16)14-13-10/h2-6H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDLKCPVLCUBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211821 |
Source
|
Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-88-6 |
Source
|
Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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